molecular formula C22H19ClN4O2S2 B11367308 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11367308
M. Wt: 471.0 g/mol
InChI Key: AKUGGXMSOZQEPC-UHFFFAOYSA-N
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Description

5-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrimidine ring, and various functional groups such as chloro, ethoxy, and sulfanyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route can be outlined as follows:

    Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate. This can be achieved by reacting 2-aminothiophenol with ethyl chloroacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.

    Formation of Pyrimidine Intermediate: The next step involves the synthesis of the pyrimidine intermediate. This can be done by reacting 2-chloro-4,6-diaminopyrimidine with 3-methylbenzyl chloride in the presence of a base to form 2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and pyrimidine intermediates. This can be achieved by reacting the benzothiazole intermediate with the pyrimidine intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
  • 5-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[(4-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19ClN4O2S2

Molecular Weight

471.0 g/mol

IUPAC Name

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C22H19ClN4O2S2/c1-3-29-15-7-8-17-18(10-15)31-22(25-17)27-20(28)19-16(23)11-24-21(26-19)30-12-14-6-4-5-13(2)9-14/h4-11H,3,12H2,1-2H3,(H,25,27,28)

InChI Key

AKUGGXMSOZQEPC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)SCC4=CC=CC(=C4)C

Origin of Product

United States

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